molecular formula C25H24F2N6O B12381622 Shp2-IN-16

Shp2-IN-16

Cat. No.: B12381622
M. Wt: 462.5 g/mol
InChI Key: YPAIQYUKPJORDA-HSZRJFAPSA-N
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Description

Shp2-IN-16 is a small molecule inhibitor specifically designed to target the Src homology 2 domain-containing protein tyrosine phosphatase 2 (SHP2). SHP2 is a non-receptor protein tyrosine phosphatase that plays a crucial role in various cellular processes, including cell growth, differentiation, migration, and oncogenic transformation. The inhibition of SHP2 has been identified as a promising therapeutic strategy for treating various cancers and other diseases .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Shp2-IN-16 typically involves multiple steps, including the preparation of key intermediates and their subsequent coupling reactions. The synthetic route may involve the use of various reagents and catalysts to achieve the desired chemical transformations. For example, the preparation of this compound might include steps such as:

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to improve yield and scalability. This may include the use of continuous flow reactors, automated synthesis platforms, and other advanced techniques to streamline the production process. Additionally, stringent quality control measures would be implemented to ensure the purity and consistency of the final product .

Chemical Reactions Analysis

Types of Reactions

Shp2-IN-16 can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents and conditions used in these reactions include:

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxidized derivatives with altered electronic properties, while substitution reactions may introduce new functional groups that enhance the compound’s activity or selectivity .

Mechanism of Action

Shp2-IN-16 exerts its effects by specifically inhibiting the phosphatase activity of SHP2. SHP2 is involved in various signaling pathways, including the RAS/ERK, PI3K/AKT, and JAK/STAT pathways. By inhibiting SHP2, this compound disrupts these signaling cascades, leading to reduced cell proliferation, migration, and survival. The compound binds to the active site of SHP2, preventing its interaction with phosphorylated substrates and thereby blocking its catalytic activity .

Comparison with Similar Compounds

Similar Compounds

Several other SHP2 inhibitors have been developed, including:

Uniqueness of Shp2-IN-16

This compound is unique in its specific binding affinity and selectivity for SHP2. Compared to other inhibitors, this compound may offer improved potency and reduced off-target effects, making it a valuable tool for both research and therapeutic applications .

Properties

Molecular Formula

C25H24F2N6O

Molecular Weight

462.5 g/mol

IUPAC Name

(5S)-5-amino-1'-[7-(2,3-difluorophenyl)-6-methylpyrazolo[1,5-a]pyrazin-4-yl]spiro[5,7-dihydro-1H-cyclopenta[b]pyridine-6,4'-piperidine]-2-one

InChI

InChI=1S/C25H24F2N6O/c1-14-22(16-3-2-4-17(26)21(16)27)33-19(7-10-29-33)24(30-14)32-11-8-25(9-12-32)13-18-15(23(25)28)5-6-20(34)31-18/h2-7,10,23H,8-9,11-13,28H2,1H3,(H,31,34)/t23-/m1/s1

InChI Key

YPAIQYUKPJORDA-HSZRJFAPSA-N

Isomeric SMILES

CC1=C(N2C(=CC=N2)C(=N1)N3CCC4(CC3)CC5=C([C@H]4N)C=CC(=O)N5)C6=C(C(=CC=C6)F)F

Canonical SMILES

CC1=C(N2C(=CC=N2)C(=N1)N3CCC4(CC3)CC5=C(C4N)C=CC(=O)N5)C6=C(C(=CC=C6)F)F

Origin of Product

United States

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